N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

GRK inhibitor GPCR signaling kinase inhibitor

This synthetic heterocyclic small molecule features a unique pyrimidin-2-amine terminus absent from simpler GRK-targeted intermediates (e.g., CAS 1448960-72-2), positioning it as a distinct scaffold for de novo biochemical screening and SAR optimization campaigns targeting GRK isoforms. Supplied as a light yellow to light orange solid with certified purity and structural identity, it serves as an analytical reference standard for LC-MS/HPLC method development. Baseline inhibitory activity and selectivity must first be established through GRK1-7 panel inhibition assays before pharmacological deployment. Ideal for medicinal chemistry optimization programs requiring novel starting points with proven structural differentiation.

Molecular Formula C14H15F3N6
Molecular Weight 324.311
CAS No. 2034466-13-0
Cat. No. B2928755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
CAS2034466-13-0
Molecular FormulaC14H15F3N6
Molecular Weight324.311
Structural Identifiers
SMILESC1CN(CCC1NC2=NC=CC=N2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C14H15F3N6/c15-14(16,17)11-8-12(21-9-20-11)23-6-2-10(3-7-23)22-13-18-4-1-5-19-13/h1,4-5,8-10H,2-3,6-7H2,(H,18,19,22)
InChIKeyLZWVQYNUDZLUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine (CAS 2034466-13-0): Sourcing and Baseline Characterization for GRK-Focused Research


N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine (CAS 2034466-13-0, molecular formula C14H15F3N6) is a synthetic heterocyclic small molecule classified as a pyrimidine derivative. According to vendor application notes, this compound is utilized as a G protein-coupled receptor kinase (GRK) inhibitor in preclinical research . Its structure features a trifluoromethyl-substituted pyrimidine core linked through a piperidine bridge to a pyrimidin-2-amine moiety, distinguishing it architecturally from simpler aminopyrimidine analogs such as N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1448960-72-2), which lacks the appended pyrimidin-2-amine group . However, comprehensive published pharmacological characterization—including quantitative potency, selectivity profiling, and ADME parameters—is not available from primary research papers, patents, or authoritative databases indexed as of mid-2026.

Procurement Risk Alert: Why N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine Cannot Be Replaced by Common In-Class Analogs


GRK inhibitors exhibit profound structure-activity relationship (SAR) divergence even among chemically similar scaffolds. Well-characterized benchmarks such as paroxetine (a modest GRK2 inhibitor with IC50 ≈ 14–30 µM depending on assay format) and the highly optimized GRK2-selective tool CCG258208 (IC50 = 30 nM, >230-fold selectivity over GRK5) demonstrate that single-atom substitutions or linker modifications can alter potency by over 1,000-fold and dramatically shift selectivity across the GRK subfamily [1]. N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine contains a unique pyrimidin-2-amine terminus absent from simpler intermediates such as CAS 1448960-72-2 or 4-methyl-substituted homologs (CAS 2034466-36-7) . In the absence of disclosed head-to-head selectivity data, generic substitution by any structurally related GRK-active compound risks introducing uncharacterized cross-reactivity against GRK1, GRK5, ROCK1, or PKA—off-target activities that are well-documented liabilities in GRK2 drug discovery campaigns [1]. Until the target compound's pharmacological fingerprint is experimentally established, substitution decisions cannot be evidence-based.

Quantitative Evidence Audit for N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine: Comparator-Linked Differentiation Data


Target Identity and Putative Mechanism: Class-Level GRK Inhibition Inference from Vendor Annotations

This compound is annotated by specialty chemical distributors as a pyrimidine derivative with G protein-coupled receptor kinase (GRK) inhibitor activity . The specific GRK subfamily target(s) (e.g., GRK2, GRK5) and quantitative inhibition parameters (IC50, Ki) have not been reported in peer-reviewed primary literature, patents, or validated database entries accessible as of mid-2026. Therefore, no direct head-to-head comparison against established GRK2 inhibitors (e.g., paroxetine, CCG258208, GSK180736A, CMPD101) or structurally related analogs (e.g., CAS 1448960-72-2, CAS 2034466-36-7) can be made. This item serves as a class-level inference placeholder and explicitly documents the evidentiary gap; it does not constitute a differentiation claim.

GRK inhibitor GPCR signaling kinase inhibitor

Selectivity Profiling Gap: No Cross-Reactivity Data Available Relative to Off-Target Kinases

The GRK inhibitor field is defined by selectivity as the primary differentiation axis. Literature-validated compounds such as CCG258208 achieve >230-fold selectivity for GRK2 over GRK5 (IC50 30 nM vs. 7.09 µM) and >2,500-fold selectivity over GRK1 (IC50 87.3 µM) [1]. CMPD101 demonstrates marked GRK2/3 selectivity over GRK1 (172-fold), GRK5 (128-fold), and ROCK2 (78-fold) . For the target compound N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, no selectivity panel data—whether against GRK subfamily members (GRK1, GRK2, GRK3, GRK5, GRK6, GRK7) or off-target kinases (PKA, ROCK1, ROCK2, PKCα)—have been disclosed in any source meeting the admissibility criteria. Consequently, the selectivity fingerprint relative to any comparator is entirely unknown, preventing evidence-based selection for applications requiring GRK isoform discrimination.

kinase selectivity GRK panel off-target profiling

Functional Cellular Activity and In Vivo Pharmacodynamic Data: Evidence Gap for Procurement Decisions

Literature precedents for GRK2 inhibitors demonstrate that cellular activity in cardiomyocyte contractility assays, β-AR signaling restoration, and in vivo heart failure models provides the translational rationale for compound selection . CCG258208 enhances β-AR-stimulated cardiomyocyte contractility through GRK2 inhibition . Paroxetine's GRK2 inhibition was validated in cellular migration assays [1]. For the target compound, no cell-based functional assay data (cAMP modulation, cardiomyocyte contractility, receptor phosphorylation status), cytotoxicity profiling, or in vivo pharmacodynamic readouts have been published in any admissible source. This evidentiary gap precludes any assessment of whether the compound's GRK inhibitory activity—if present—translates into meaningful cellular or physiological effects relative to validated tool compounds.

cellular assay in vivo efficacy pharmacodynamics

Application Scenarios for N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine: Current Fit-for-Purpose Assessment


Exploratory GRK Biochemical Profiling (De Novo Characterization Required)

This compound may be considered for use as a starting point in GRK-focused biochemical screening campaigns where the objective is de novo characterization rather than reliance on pre-established potency or selectivity. Users must first perform GRK panel inhibition assays (GRK1–GRK7) to establish IC50 values and selectivity ratios, as no such data are currently available from admissible sources . Without this characterization, the compound cannot be deployed as a pharmacological tool in hypothesis-driven GRK research.

Chemical Biology Probe Development: Scaffold Optimization Starting Material

The compound's unique pyrimidin-2-amine terminus, distinct from simpler intermediates such as N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1448960-72-2) , positions it as a potential scaffold for medicinal chemistry optimization programs targeting GRK isoforms. However, structure-activity relationship (SAR) exploration must begin with establishing baseline inhibitory activity and selectivity, as these parameters are entirely uncharacterized. The compound's structural novelty does not constitute proven differentiation in the absence of quantitative biological data .

Analytical Reference Standard for Method Development

Supplied as a light yellow to light orange solid, the compound can serve as an analytical reference standard for LC-MS or HPLC method development involving pyrimidine-amine containing GRK-targeted chemical series . This application is independent of biological activity and relies solely on chemical purity and structural identity, which are vendor-certified parameters.

Not Currently Suitable for: In Vivo Pharmacology or Disease Model Studies

Based on the complete absence of in vivo pharmacokinetic, pharmacodynamic, or efficacy data from admissible sources, this compound cannot be recommended for animal model studies of heart failure, hypertension, cardiac hypertrophy, or metabolic disease at this time. Procurement of well-characterized GRK2 tool compounds (e.g., CCG258208, CMPD101, or paroxetine) with published in vivo validation remains the evidence-based alternative for these applications .

Quote Request

Request a Quote for N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.